
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of great interest in scientific research due to its potential applications in the pharmaceutical industry.
作用机制
The exact mechanism of action of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane is not fully understood. However, it has been proposed that this compound may exert its anticancer activity through the inhibition of DNA synthesis and cell division. It has also been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The antiviral and antibacterial activities of this compound may be due to its ability to disrupt the structure and function of viral and bacterial membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane in lab experiments include its high potency and selectivity for cancer cells, its broad-spectrum activity against viruses and bacteria, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using this compound in lab experiments. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to study its effects on different types of cancer cells and to identify the specific molecular targets that it interacts with. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. Finally, more studies are needed to investigate the potential side effects of this compound and to develop strategies to minimize them.
合成方法
The synthesis of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane can be achieved through a multistep process. The first step involves the synthesis of 3-chloro-2-fluoropyridine-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1,4-thiazepane to yield the final product. The synthesis of this compound has been reported in several scientific publications, and it has been found to be a reliable and efficient method.
科学研究应用
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane has been found to have potential applications in the pharmaceutical industry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Several scientific studies have been conducted to investigate the potential use of this compound in the treatment of various diseases. For example, it has been found to be effective against breast cancer, lung cancer, and leukemia. It has also been reported to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2OS/c12-9-8(2-3-14-10(9)13)11(16)15-4-1-6-17-7-5-15/h2-3H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLBKHDMFMKPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=C(C(=NC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-](/img/structure/B2666352.png)
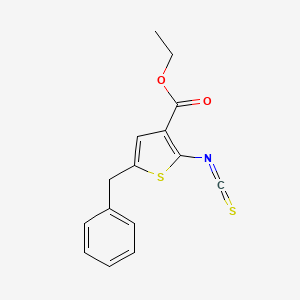
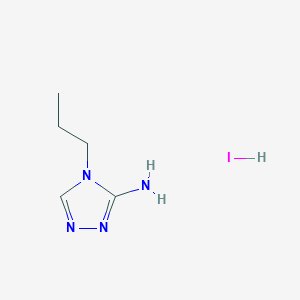
methanone](/img/structure/B2666358.png)


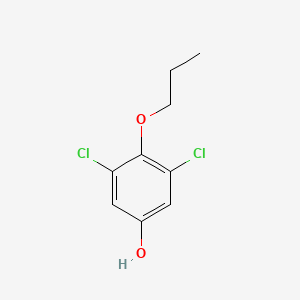
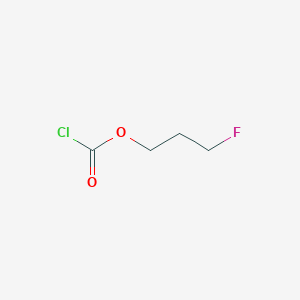
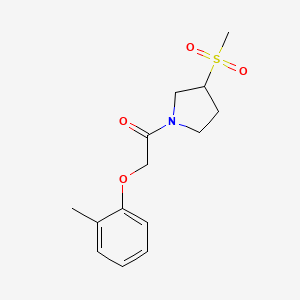
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)
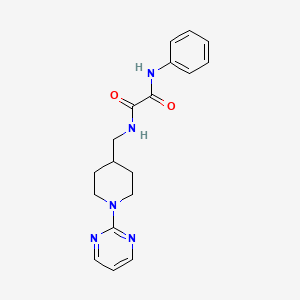

![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)
![2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2666374.png)